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Compound of Interest

Compound Name: 3,6-Dichlorophthalic acid

Cat. No.: B098235

This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-
dichlorophthalic acid, tailored for researchers, scientists, and professionals in drug
development. This document outlines the expected spectroscopic characteristics based on its
chemical structure and provides generalized experimental protocols for data acquisition.

Chemical Structure and Properties

e |[UPAC Name: 3,6-dichlorophthalic acid[1]
e Molecular Formula: CsH4Cl204[1]

e Molecular Weight: 235.02 g/mol [1]

e CAS Number: 16110-99-9[1]

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 3,6-
dichlorophthalic acid. While specific experimental spectra are not publicly available, the data
presented is based on characteristic values for the functional groups present in the molecule
and available database information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data (Predicted)
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A proton NMR spectrum for 3,6-dichlorophthalic acid has not been found in publicly available
databases. The expected chemical shifts are predicted based on the structure.

Predicted Chemical o
Protons . Multiplicity Notes
Shift (6, ppm)

The two aromatic
. protons are chemically
Ar-H 7.0-8.0 Singlet )
equivalent and would

appear as a singlet.

The acidic protons of

the carboxylic acid

groups typically

) appear as a broad

-COOH 10.0-13.0 Broad Singlet ) )

signal at a high

chemical shift. This

signal can be

exchanged with D20.

13C NMR (Carbon-13) NMR Data

Experimental data for the 13C NMR spectrum has been reported, acquired on a Varian XL-100
instrument using DMSO-d6 as the solvent.[1] The specific chemical shifts are not publicly
listed, but predicted values are provided below.
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Predicted Chemical Shift

Carbon Atom Notes
(3, ppm)

The carbonyl carbons of the
Cc=0 165- 175 ] ]

carboxylic acid groups.

The aromatic carbons directly
C-Cl 130 - 140 _

bonded to the chlorine atoms.

The aromatic carbons directly
C-COOH 130 - 140 bonded to the carboxylic acid

groups.

The aromatic carbons bonded
C-H 125-135

to hydrogen.

Infrared (IR) Spectroscopy

A specific peak list for the IR spectrum of 3,6-dichlorophthalic acid is not publicly available.

The following table outlines the expected characteristic absorption bands.

) Wavenumber . . .
Functional Group Intensity Vibration
(cm™)
O-H (Carboxylic Acid) 2500 - 3300 Strong, Broad O-H Stretch
C=0 (Carboxylic Acid) 1680 - 1720 Strong C=0 Stretch
C=C (Aromatic) 1450 - 1600 Medium C=C Stretch
C-O (Carboxylic Acid) 1210 - 1320 Strong C-O Stretch
C-ClI 600 - 800 Strong C-CI Stretch

Mass Spectrometry (MS)

GC-MS data for 3,6-dichlorophthalic acid is available in spectral databases.[1] The detailed

fragmentation pattern is not publicly listed, but the expected major fragments are outlined

below.
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miz Proposed Fragment Notes

Molecular ion peak, showing
234/236/238 [M]* the characteristic isotopic
pattern for two chlorine atoms.

217/219/221 [M-OH]* Loss of a hydroxyl radical.
189/191/193 [M-COOH]* Loss of a carboxyl group.
172/174 [M-2CI]* Loss of two chlorine atoms.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy

Sample Preparation:

o Approximately 5-10 mg of 3,6-dichlorophthalic acid is accurately weighed and dissolved in
approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

o A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
e The solution is transferred to a 5 mm NMR tube.

IH NMR Acquisition:

e Instrument: 400 MHz (or higher) NMR Spectrometer

Solvent: DMSO-d6

Temperature: 298 K

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

Number of Scans: 16 to 64, depending on the sample concentration.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b098235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

e Instrument: Varian XL-100 (or equivalent)

e Solvent: DMSO-d6

o Temperature: 298 K

e Pulse Sequence: A standard proton-decoupled 3C experiment (e.g., zgpg30).
e Number of Scans: 1024 or more, due to the low natural abundance of 13C.

o Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy (ATR Method)

Sample Preparation:

» A small amount of solid 3,6-dichlorophthalic acid is placed directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.

e Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

Spectral Range: 4000 - 400 cm™1,

Resolution: 4 cmm—1.

Number of Scans: 16 to 32.

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample
spectrum.

Mass Spectrometry (GC-MS)

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b098235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation:

« Adilute solution of 3,6-dichlorophthalic acid is prepared in a suitable solvent, such as
methanol or a derivatizing agent may be used to increase volatility.

e The solution is filtered through a 0.22 pum syringe filter.

Data Acquisition:

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
* Injection Volume: 1 pL.
e Inlet Temperature: 250 °C.
e GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
e Oven Temperature Program:
o Initial temperature: 100 °C, hold for 1 minute.
o Ramp: 10 °C/min to 280 °C.
o Hold: 5 minutes at 280 °C.
« lonization Mode: Electron lonization (EIl) at 70 eV.
e Mass Range: m/z 40 - 400.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 3,6-dichlorophthalic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 3,6-Dichlorophthalic acid | CBH4CI204 | CID 85292 - PubChem
[pubchem.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Spectroscopic Profile of 3,6-Dichlorophthalic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098235#spectroscopic-data-of-3-6-dichlorophthalic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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